molecular formula C21H19N3O3 B15119336 N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B15119336
M. Wt: 361.4 g/mol
InChI Key: JQVUTOFEWIBUDX-UHFFFAOYSA-N
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Description

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with a unique structure that combines a cyclopenta[c]pyrazole ring with a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling of 2,7-dibromobenzofuran and 2-methylpyrazole-3-boronic acid, followed by N-arylation using 4-chloro-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide. The reaction conditions often require the use of palladium catalysts, bases such as potassium carbonate, and solvents like dry acetone.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost, yield, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxine moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dry dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like imidazole share similar heterocyclic structures and exhibit a wide range of biological activities.

    Indole Derivatives: Indole-based compounds are known for their diverse pharmacological properties and structural similarities.

    Benzothiadiazine Derivatives: These compounds have been studied for their therapeutic potential and structural resemblance.

Uniqueness

N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique combination of a cyclopenta[c]pyrazole ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C21H19N3O3/c25-21(19-13-26-17-11-4-5-12-18(17)27-19)22-20-15-9-6-10-16(15)23-24(20)14-7-2-1-3-8-14/h1-5,7-8,11-12,19H,6,9-10,13H2,(H,22,25)

InChI Key

JQVUTOFEWIBUDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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